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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common challenges in Good Laboratory Practice (GLP) documentation and

record-keeping. Adherence to these principles is critical for ensuring data integrity,

reproducibility, and regulatory compliance.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of Good Documentation Practice (GDP) in a GLP

environment?

A1: Good Documentation Practice (GDP) is a systematic approach to creating, maintaining,

and archiving documents to ensure they are accurate, legible, and traceable.[3] The core

principles are often summarized by the acronym ALCOA+, which stands for:

Attributable: It should be clear who recorded the data and when.[4]

Legible: Data must be readable and permanent.[3][4]

Contemporaneous: Data should be recorded at the time the activity is performed.[4]

Original: The first or source capture of data or information.[4]

Accurate: The data must be correct and reflect what actually occurred.[3][4]
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+ (Additional Attributes):

Complete: All necessary information is present.[3]

Consistent: The data is presented in a consistent format.

Enduring: The information is recorded on a medium that will last for the required retention

period.

Available: The records can be accessed for review when needed.

Q2: What are the most common documentation errors cited during GLP audits?

A2: Regulatory audits frequently identify recurring issues in documentation. Being aware of

these common pitfalls is the first step toward prevention. Some of the most frequently cited

GLP violations include inadequate documentation, such as incomplete records, missing

signatures, or improper data entries.

Q3: How do I correctly amend an error in a handwritten GLP record?

A3: Incorrect entries should never be obscured or erased.[5][6] The proper procedure for

correcting an error is as follows:

Draw a single line through the incorrect entry, ensuring the original data remains legible.[5][6]

Write the correct information nearby.[5][6]

Initial and date the correction.[5][6]

Provide a brief reason for the correction, if necessary.[6][7]

The use of correction fluid or tape is strictly prohibited.[5][6]

Q4: What is the role of Standard Operating Procedures (SOPs) in GLP documentation?

A4: SOPs are detailed, written instructions designed to standardize laboratory processes and

ensure consistency.[2] In the context of GLP, SOPs are crucial for:
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Standardizing Processes: They provide a clear set of instructions for routine activities.[4]

Ensuring Consistency: They help to ensure that all personnel perform tasks in the same way,

reducing variability.

Training: They serve as essential training documents for new staff.[4]

Traceability: Well-defined SOPs contribute to a clear audit trail.[3]

A common pitfall is the failure to have SOPs readily available in work areas or not following

them accurately.

Q5: What are the best practices for managing electronic records in a GLP environment?

A5: Electronic records must meet the same fundamental principles as paper records. Key

considerations include:

Validated Systems: Use validated electronic systems with audit trails to track changes and

ensure compliance. Computer Software Validation (CSV) is a documented process to ensure

a system operates as intended.[8]

Audit Trails: The system must have a secure, computer-generated, time-stamped audit trail

that independently records the date and time of entries and actions that create, modify, or

delete electronic records.

Data Integrity: Implement measures to ensure the accuracy, consistency, and reliability of

data throughout its lifecycle.[2]

Security: Access to electronic systems should be controlled and limited to authorized

personnel.

Backups: Regularly back up electronic data to prevent loss.[9]

Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
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Issue 1: Incomplete or Missing Data in Laboratory
Notebooks

Problem: You notice gaps in your experimental records, such as missing time points,

incomplete measurements, or unrecorded observations.

Cause: This often results from not recording data contemporaneously or being distracted

during an experiment.

Solution:

Immediate Action: If the experiment is still in progress, record the missing information

immediately with a note explaining the delay and why the data is still considered accurate.

Preventative Measures:

Develop and use standardized forms or templates for data recording to prompt for all

required information.

Practice real-time documentation. Keep your lab notebook open and accessible at all

times during an experiment.

If using an electronic lab notebook (ELN), ensure the system is user-friendly and

facilitates contemporaneous data entry.

Issue 2: Unclear or Illegible Entries
Problem: An auditor or a colleague cannot read or understand your handwritten entries.

Cause: Rushed writing, use of non-permanent ink, or ambiguous abbreviations.

Solution:

Immediate Action: If the entry is recent and you can clearly recall the information, you may

clarify it with a signed and dated note in the margin. Do not overwrite the original entry.

Preventative Measures:
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Always use a pen with permanent black or blue ink.[5]

Write clearly and legibly.

Define any non-standard abbreviations in a glossary within the study protocol or

notebook.

For critical data, consider having a second person verify the entry for legibility.

Issue 3: Improper Management of Deviations
Problem: An unexpected deviation from the study protocol occurred, but it was not

documented correctly.

Cause: Lack of understanding of how to document deviations or a delay in reporting.

Solution:

Immediate Action: As soon as a deviation is identified, it must be documented. The

documentation should include:

A detailed description of the deviation.

The date and time it occurred.

The potential impact on the study.

Any corrective actions taken.

Preventative Measures:

Ensure all personnel are trained on the SOP for documenting and reporting deviations.

Implement a quality control (QC) review process to identify and address deviations in a

timely manner.

Data Presentation
Table 1: Common GLP Documentation Deficiencies and Preventative Actions
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Deficiency Common Cause Preventative Action

Incomplete Records
Failure to record data

contemporaneously

Implement standardized forms;

train staff on real-time

documentation.

Missing Signatures/Dates
Oversight; unclear

responsibility

Use checklists; conduct regular

documentation reviews.

Improper Corrections Lack of training on GDP

Train personnel on the single-

line cross-out method; prohibit

correction fluid.[5][6]

Illegible Entries
Rushed writing; use of non-

permanent ink

Enforce use of permanent ink;

provide training on legibility.

Uncontrolled SOPs
Lack of a document control

system

Implement a centralized

document management

system; conduct periodic SOP

reviews.[10]

Poorly Managed Deviations
Inadequate training; delayed

reporting

Establish a clear SOP for

deviation management;

conduct regular QC reviews.

Experimental Protocols
Protocol: Correcting a Documentation Error

Identify the Error: Clearly identify the incorrect entry in the GLP record.

Single Line-Through: Using a pen with permanent ink, draw a single, straight line through the

entire incorrect entry. The original entry must remain legible.

Enter Correct Information: Write the correct information clearly and legibly next to the struck-

out entry.
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Provide a Reason (if necessary): For significant corrections, a brief, clear reason for the

change should be noted (e.g., "transcription error," "calculation error").

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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